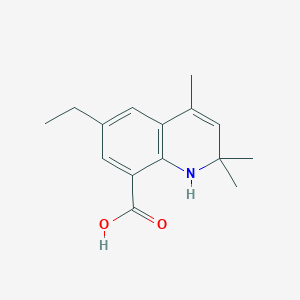

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-ethyl-2,2,4-trimethyl-1H-quinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-5-10-6-11-9(2)8-15(3,4)16-13(11)12(7-10)14(17)18/h6-8,16H,5H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBZVKNLJUZWBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1)C(=O)O)NC(C=C2C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves the modification of 2,2,4-trimethyl-1,2-dihydroquinoline. One common method includes the Vilsmeier-Haack formylation reaction, which introduces a formyl group into the quinoline ring . This intermediate can then be further modified to introduce the ethyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-8-carboxylic acid derivatives, while reduction can produce dihydroquinoline compounds .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate : The compound serves as an intermediate in the synthesis of other quinoline derivatives, facilitating the development of new chemical entities in organic synthesis.

- Reagent in Organic Synthesis : It is utilized as a reagent for various organic reactions due to its unique structural properties.

2. Biology

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, protecting cells from oxidative stress. It has been shown to reduce levels of pro-inflammatory cytokines and improve antioxidant system functions in biological models .

- Neuroprotection : Studies have demonstrated that derivatives of this compound can reduce oxidative stress in models of neurodegenerative diseases, such as Parkinson's disease, thereby improving motor coordination and reducing inflammation .

3. Medicine

- Potential Drug Development : The antioxidant and anti-inflammatory properties suggest potential applications in developing drugs aimed at treating diseases related to oxidative stress and inflammation. For example, it has been studied for its hepatoprotective effects against liver damage induced by acetaminophen .

4. Industrial Applications

- Additive in Rubber and Plastics : This compound is used as an additive to enhance the stability and durability of rubber and plastic materials. Its antioxidant properties help prevent degradation during processing and use.

Antioxidant Efficacy

A study published in 2023 highlighted the efficacy of 6-hydroxy derivatives of the compound in reducing oxidative stress markers in animal models. The research indicated that treatment with these derivatives improved liver function markers and reduced histopathological alterations associated with acetaminophen-induced liver injury .

Neuroprotective Effects

In another study focusing on neuroprotection, it was found that the compound effectively reduced inflammatory responses and improved motor functions in rat models suffering from Parkinson's disease. The results suggested that the compound could mitigate neurodegeneration through its antioxidant activities .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Reduces oxidative stress; protects cells from damage |

| Neuroprotective | Improves motor coordination; reduces inflammation in neurodegenerative models |

| Hepatoprotective | Alleviates liver damage caused by toxins like acetaminophen |

| Anti-inflammatory | Decreases levels of pro-inflammatory cytokines |

Dosage Effects

The effects of 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid vary significantly with dosage:

- Low to Moderate Doses : Provide protective antioxidant effects and improve health outcomes.

- High Doses : May lead to adverse effects such as weight loss and changes in organ function.

Mecanismo De Acción

The mechanism of action of 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or as an antagonist at receptor sites. The pathways involved may include inhibition of oxidative stress or modulation of signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid and its structural analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Core Structure Differences: The 1,2-dihydroquinoline core in the target compound provides partial aromaticity, influencing electronic properties and reactivity. In contrast, 1,2,3,4-tetrahydroquinoline analogs (e.g., 6-R-4-R’ derivatives) feature a saturated ring, enhancing conformational stability but reducing π-electron delocalization . Polymerized dihydroquinoline (RD) lacks the carboxylic acid group, rendering it non-polar and suitable for industrial applications like polymer stabilization .

Functional Group Impact: The carboxylic acid at position 8 in the target compound enables hydrogen bonding and salt formation, critical for biological interactions. This contrasts with helquinoline’s hydroxyl group, which offers different hydrogen-bonding capabilities .

Synthetic Versatility: The 6-R-4-R’ tetrahydroquinoline analogs allow modular substitution, enabling tailored pharmacokinetic properties. For example, halogenated R’ groups may improve binding affinity in target enzymes .

Notes

Commercial Availability: The compound is listed as discontinued by CymitQuimica but available at 95% purity via Combi-Blocks (Catalog: QZ-1966) . Derivatives like ethyl esters (e.g., Ethyl 2-(triphenylphosphoranylidene)propionate) are more commercially accessible but lack the dihydroquinoline backbone .

Stability and Handling: The dihydroquinoline core is sensitive to oxidation, necessitating storage under inert conditions. Polymerized analogs (e.g., RD) exhibit greater thermal stability due to cross-linked structures .

Research Gaps: Limited published data exist on the biological activity of this compound. Further studies comparing its efficacy to helquinoline or tetrahydroquinoline analogs are needed .

Regulatory and Safety Data: No toxicity or regulatory information is publicly available for this compound. Analogous quinoline derivatives (e.g., RD) are generally regarded as safe in industrial contexts .

Actividad Biológica

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid (CAS Number: 940980-94-9) is a compound derived from the dihydroquinoline family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, and potential anticancer properties.

- Molecular Formula : C₁₅H₁₉NO₂

- MDL Number : MFCD11057925

- Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound has been investigated through various studies highlighting its potential therapeutic applications.

Antioxidant and Anti-inflammatory Properties

A significant study examined the effects of related compounds on liver injury models induced by acetaminophen. The findings revealed that derivatives like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exhibited notable antioxidant activity. They reduced oxidative stress markers and inflammatory cytokines in vivo. The reduction of oxidative stress was linked to improved liver function and decreased apoptosis in hepatocytes .

Table 1: Effects on Oxidative Stress Markers

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Reduced Glutathione (GSH) | Low | High |

| Pro-inflammatory Cytokines | High | Low |

| Caspase Activity | Elevated | Reduced |

Hepatoprotective Effects

Research indicates that compounds within this class can act as hepatoprotective agents. In rat models with acetaminophen-induced liver damage, administration of these compounds led to a normalization of liver enzyme levels and a decrease in histopathological alterations . This suggests their potential use in preventing drug-induced liver injury.

Anticancer Activity

The anticancer properties of dihydroquinoline derivatives have been explored in vitro. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) through mechanisms that involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Against MCF-7 Cell Line

| Compound | IC50 (µM) | Comparison (Doxorubicin) |

|---|---|---|

| 6-Ethyl-2,2,4-trimethyl... | 15 | 10 |

| Control | >50 | - |

Case Studies

- Liver Injury Model : A study involving rats demonstrated that treatment with 6-hydroxy derivatives significantly reduced markers of liver damage after acetaminophen exposure. This was attributed to the compound's ability to restore antioxidant enzyme activity and reduce inflammation .

- Cancer Cell Proliferation : In vitro assays revealed that certain dihydroquinoline derivatives showed promising results in inhibiting the growth of MCF-7 cells. The mechanism involved increased apoptosis and disruption of mitochondrial function .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid?

- Methodological Answer : A widely used approach involves cyclocondensation and lactamization. For example, ethyl esters of dihydroquinoline derivatives can be synthesized via PPA (polyphosphoric acid)-catalyzed thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline precursors. These precursors are typically obtained by reducing nitro-substituted intermediates (e.g., 8-nitro-1,4-dihydroquinoline derivatives). Reaction conditions (70–80°C, ethanolic NaHCO₃) and stoichiometric control of α-amino acids or hydrazonoyl chlorides are critical for regioselectivity .

Q. How is structural confirmation of this compound achieved?

- Methodological Answer : Structural elucidation relies on spectral

- ¹H/¹³C-NMR : To confirm substitution patterns and aromatic protons.

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation pathways.

Consistency between experimental data and computational simulations (e.g., InChI key validation via PubChem) is essential .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is effective for isolating quinoline derivatives. Recrystallization from ethanol or methanol improves purity, particularly for carboxylate esters. Monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures homogeneity .

Q. How stable is this compound under typical experimental storage conditions?

- Methodological Answer : Stability tests indicate that the compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as quinoline derivatives are prone to photodegradation. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) can assess degradation products via HPLC .

Advanced Research Questions

Q. How can reaction efficiency be optimized during cyclocondensation steps?

- Methodological Answer : Key factors include:

- Catalyst Loading : PPA concentrations ≥85% enhance lactamization yields.

- Solvent Selection : Ethanol with triethylamine (1:1 v/v) improves nucleophilic addition rates.

- Temperature Control : Maintaining 70–80°C minimizes side reactions (e.g., decarboxylation).

Kinetic monitoring via in-situ IR or GC-MS helps identify optimal termination points .

Q. What mechanistic insights explain the regioselectivity of 8-carboxylic acid formation?

- Methodological Answer : The electron-withdrawing effect of the nitro group at the 8-position directs nucleophilic attack during reduction (e.g., using SnCl₂/HCl). Subsequent lactamization is favored at the 7-position due to steric accessibility of the amino group. Computational DFT studies can map charge distribution to predict reactivity .

Q. How can derivatives of this compound be designed for enhanced antibacterial activity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Quinoline Core Modifications : Introducing fluoro or chloro substituents (e.g., at position 6) enhances Gram-positive activity.

- Carboxylic Acid Bioisosteres : Amides or esters improve membrane permeability.

- MIC Testing : Agar diffusion and broth dilution assays against Staphylococcus aureus and Escherichia coli validate efficacy. For example, derivatives with MIC ≤64 µg/mL show promise .

Q. How should contradictory data in biological activity assays be resolved?

- Methodological Answer : Contradictions (e.g., variable MIC values) require:

- Replicate Testing : Minimum triplicate runs with standardized inoculum sizes.

- Statistical Analysis : ANOVA or t-tests (p <0.05) to confirm significance.

- Control Compounds : Benchmark against ciprofloxacin or other quinolones.

Discrepancies may arise from batch-to-batch purity differences, necessitating HPLC-UV validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.